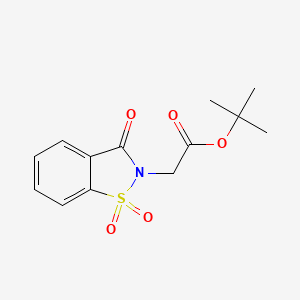
tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
説明
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, also known as DBA, is a synthetic compound used in scientific research. It belongs to the class of benzisothiazolones and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate involves its interaction with specific proteins and cellular processes. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate binds to the cysteine residue of the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate also inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.
Biochemical and Physiological Effects
tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has been shown to have a range of biochemical and physiological effects. Inhibition of NF-κB by tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate-induced proteasome inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger the unfolded protein response and endoplasmic reticulum stress. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.
実験室実験の利点と制限
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has several advantages for lab experiments, including its potency, selectivity, and ease of use. Its potency as an inhibitor of NF-κB and the proteasome allows for the study of these important cellular processes at low concentrations. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is also highly selective, with minimal off-target effects. However, tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has some limitations, including its solubility in aqueous solutions and potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.
将来の方向性
There are several future directions for research on tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. One area of interest is the development of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate derivatives with improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of interest is the investigation of the role of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Additionally, the potential of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
科学的研究の応用
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is widely used in scientific research as a tool for studying protein-protein interactions. It is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the immune response, inflammation, and cancer. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. Due to its ability to modulate these important cellular processes, tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has been investigated as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
特性
IUPAC Name |
tert-butyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-13(2,3)19-11(15)8-14-12(16)9-6-4-5-7-10(9)20(14,17)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBBWKNQGJMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

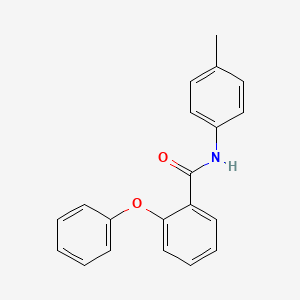
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
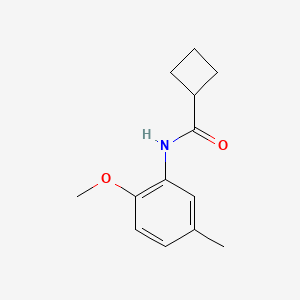
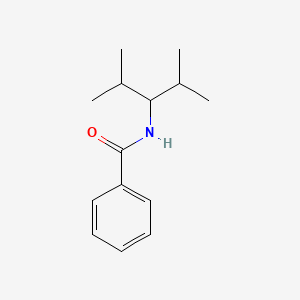
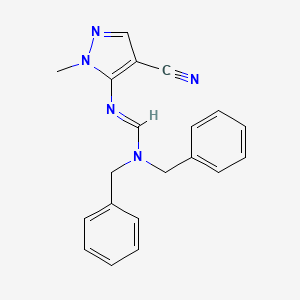
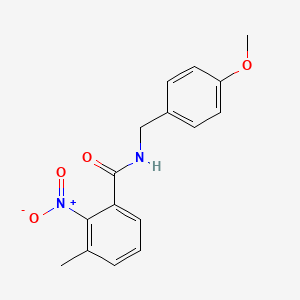
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)